N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-methoxyphenylamine with 2-bromo-5-methylthiazole in the presence of a base to form the intermediate 4-(4-methoxyphenyl)-5-methylthiazole. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial activity but has different substituents on the thiazole ring, which may affect its potency and spectrum of activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of azo dyes and dithiocarbamates and has different applications compared to this compound.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAUOLGLQGNMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.